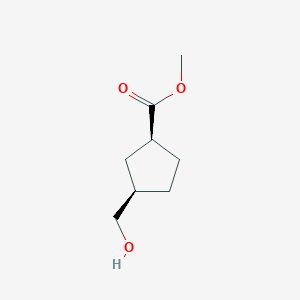

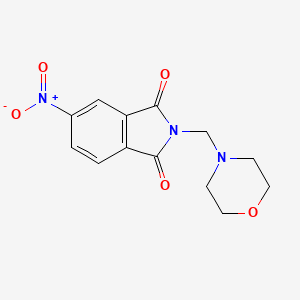

![molecular formula C14H12N2O2S B2384470 N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797802-56-2](/img/structure/B2384470.png)

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a benzothiazole derivative . It is related to benzothiazole-6-carboxylic acid (BTCA), which is used in the synthesis of various compounds with potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various chemical techniques and computational chemistry applications . The thiazole ring, a key component of these compounds, is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities .

Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .

Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Physical And Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .

Antifungal Activity

Furan-containing compounds have also been found to have antifungal properties . This makes them useful in the treatment of various fungal infections .

Anticancer Properties

Furan derivatives have been found to have anticancer properties . They have been used in the treatment of various types of cancer .

Anti-inflammatory Properties

Furan derivatives have been found to have anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .

Antidepressant Properties

Furan derivatives have been found to have antidepressant properties . They can be used in the treatment of various mood disorders .

Anti-anxiolytic Properties

Furan derivatives have been found to have anti-anxiolytic properties . They can be used in the treatment of various anxiety disorders .

Anti-parkinsonian Properties

Furan derivatives have been found to have anti-parkinsonian properties . They can be used in the treatment of Parkinson’s disease .

Anti-glaucoma Properties

Furan derivatives have been found to have anti-glaucoma properties . They can be used in the treatment of glaucoma .

Future Directions

The thiazole ring is present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide” and related compounds may have potential for future drug development .

Mechanism of Action

Target of Action

Similar compounds containing the furan nucleus have been employed as medicines in a number of distinct disease areas . Benzothiazole derivatives have shown potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli .

Mode of Action

It’s known that benzothiazole derivatives can bind with high affinity to multiple receptors , which can lead to various biological responses.

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Result of Action

Similar compounds have shown a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-14(15-5-3-10-4-6-18-8-10)11-1-2-12-13(7-11)19-9-16-12/h1-2,4,6-9H,3,5H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUINSWKZRIRYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCC3=COC=C3)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-isopentyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2384391.png)

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B2384392.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)

![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)

![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)

![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)

![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)